

(E)-2-Octenal chemical properties and structure

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1212229

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An In-depth Technical Guide to (E)-2-Octenal: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of (E)-2-Octenal is crucial for its application in organic synthesis and as a potential bioactive molecule. This technical guide provides a comprehensive overview of its key characteristics, supported by experimental data and structural visualizations.

Chemical and Physical Properties

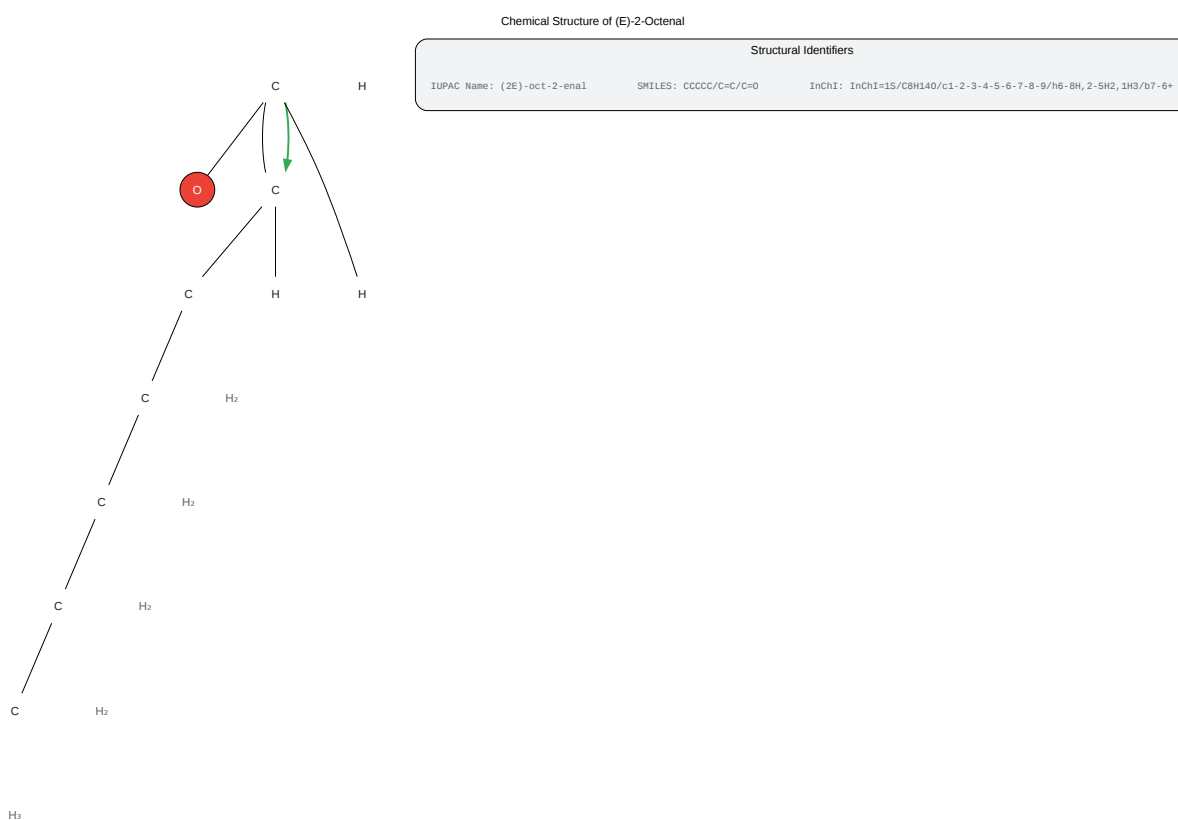
(E)-2-Octenal is a colorless to slightly yellow liquid with a characteristic fatty, green aroma.^[1] It belongs to the class of α,β -unsaturated aldehydes.^[2] The following table summarizes its key quantitative properties:

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	[2][3][4]
Molecular Weight	126.20 g/mol	[1][4]
Boiling Point	84-86 °C at 19 mmHg	[3][5]
Density	0.846 g/mL at 25 °C	[5]
Refractive Index	1.449-1.455 at 20 °C	[1][6]
Flash Point	155.00 °F (68.33 °C)	[6]
Solubility	Insoluble in water; soluble in alcohol, fixed oils, and common organic solvents like chloroform and methanol.	[3][5][7]
LogP (Octanol/Water Partition Coefficient)	2.6	[1]
Vapor Pressure	0.59 mmHg	[1]

Chemical Structure

The structure of (E)-**2-Octenal** features an eight-carbon chain with a double bond between carbons 2 and 3 in the trans or (E) configuration, and an aldehyde functional group at the first carbon.

Below is a diagram illustrating the chemical structure of (E)-**2-Octenal**.



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Caption: Chemical structure and identifiers of (E)-2-Octenal.

Experimental Protocols

Synthesis of (E)-2-Octenal

A common method for the synthesis of (E)-**2-Octenal** involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration. A detailed experimental protocol is described below.^[7]

Materials and Equipment:

- Enol derivative (1.0 mmol, 1 equivalent)
- $\text{CuPF}_6(\text{CH}_3\text{CN})_4$ (18.4 mg, 0.05 mmol, 0.05 equivalents)
- Di-tert-butyl ethylenediamine (11.0 μL , 0.05 mmol, 0.05 equivalents)
- 4-Dimethylaminopyridine (24.4 mg, 0.20 mmol, 0.20 equivalents)
- Dichloromethane (4 mL)
- 4Å molecular sieves (100 mg)
- Schlenk tube
- Nitrogen-filled glove box
- Oxygen source
- 10% NaHSO_4 aqueous solution
- Anhydrous MgSO_4
- Rotary evaporator

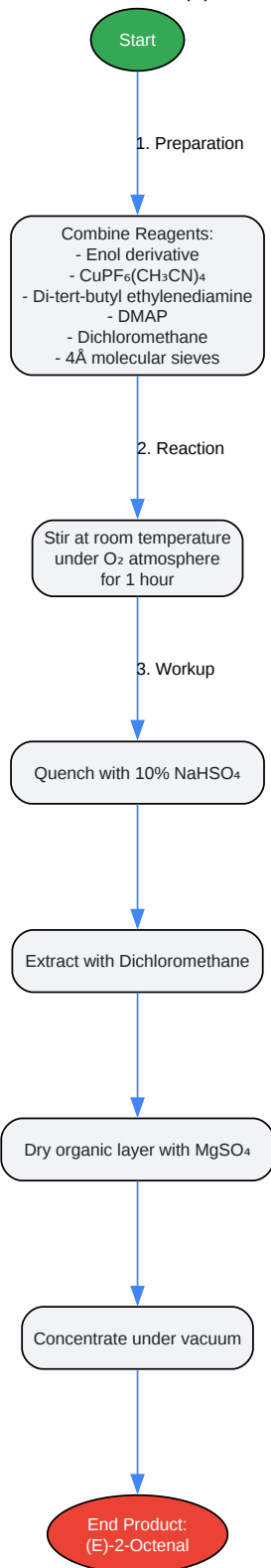
Procedure:

- In a nitrogen-filled glove box, a Schlenk tube is charged with 4 mL of dichloromethane.

- The following reagents are added sequentially to the Schlenk tube: 1.0 mmol of the enol derivative, 18.4 mg of $\text{CuPF}_6(\text{CH}_3\text{CN})_4$, 11.0 μL of di-tert-butyl ethylenediamine, and 24.4 mg of 4-dimethylaminopyridine.^[7]
- 100 mg of 4Å molecular sieves are added to the mixture. The Schlenk tube is sealed and removed from the glove box.
- The nitrogen atmosphere in the reaction mixture is replaced with oxygen at a constant pressure of 1 atmosphere.
- The reaction mixture is stirred at room temperature for 1 hour.^[7]
- Upon completion of the reaction, it is quenched by the addition of 15 mL of a 10% NaHSO_4 aqueous solution.
- The product is extracted with dichloromethane (3 x 10 mL).
- The combined organic layers are dried over anhydrous MgSO_4 , filtered, and concentrated under vacuum using a rotary evaporator to yield the target product, (E)-**2-Octenal**.^[7]

Below is a workflow diagram for the synthesis of (E)-**2-Octenal**.

Synthesis Workflow for (E)-2-Octenal

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